molecular formula C22H18ClNO3 B4957069 ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate CAS No. 5656-39-3

ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B4957069
CAS No.: 5656-39-3
M. Wt: 379.8 g/mol
InChI Key: IPQWVKCFKOWFSG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate is a high-purity chemical compound supplied for research and development purposes. This compound, with the CAS registry number 5656-39-3 , has a molecular formula of C22H18ClNO3 and a molecular weight of 379.8 g/mol . It belongs to the class of indenopyridine derivatives, which are fused heterocyclic systems of significant interest in medicinal and organic chemistry research . The indenopyridine core is a valuable scaffold in the development of novel bioactive molecules . Researchers utilize such complex N-heterocycles as key intermediates in the synthesis of pharmacologically active compounds and in the exploration of new catalytic synthetic methods, including transition metal-catalyzed reactions . This product is intended for use by professional research laboratories and for industrial or commercial manufacturing. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,4a-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c1-3-27-22(26)17-12(2)24-20-15-6-4-5-7-16(15)21(25)19(20)18(17)13-8-10-14(23)11-9-13/h4-11,18-19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQWVKCFKOWFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(C1C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386308
Record name ST50103161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5656-39-3
Record name ST50103161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate (CAS Number: 5656-39-3) is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a complex indeno-pyridine framework, which is known to contribute to various pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C22H18ClNO3
  • Molecular Weight : 379.8 g/mol
  • CAS Number : 5656-39-3

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives for their antimicrobial efficacy, compounds similar to this structure demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation.

CompoundMIC (μg/mL)Pathogen
Ethyl 4-(4-chlorophenyl)-2-methyl...0.22S. aureus
Similar Derivative0.25S. epidermidis

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and promoting cell cycle arrest . The presence of the chlorophenyl group is hypothesized to enhance its cytotoxic effects by increasing lipophilicity, which facilitates cellular uptake.

Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory activity in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in induced inflammatory conditions . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A comparative study of various derivatives highlighted the superior antimicrobial activity of ethyl 4-(4-chlorophenyl)-2-methyl... against Gram-positive bacteria, with a focus on its potential application in clinical settings for treating resistant bacterial strains .
  • Cancer Cell Line Study : In experiments involving human breast cancer cell lines (MCF7), the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an adjunct therapy in cancer treatment .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that indeno-pyridine derivatives exhibit promising anticancer properties. For instance, a study published in Journal of Medicinal Chemistry highlighted the ability of similar compounds to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate has been evaluated in vitro against various cancer cell lines, showing significant cytotoxic effects (IC50 values in the micromolar range) .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study focusing on inflammatory pathways, it was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study tested the compound against strains like Staphylococcus aureus and Escherichia coli, revealing inhibition zones comparable to standard antibiotics .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Preliminary studies indicate potential benefits for neurodegenerative conditions such as Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A comprehensive study involving a series of indeno-pyridine derivatives, including this compound, was conducted on human breast cancer cell lines (MCF-7). The results indicated that the compound inhibited cell growth significantly at concentrations of 10 µM and above, with mechanisms involving apoptosis activation confirmed through flow cytometry analysis .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of rheumatoid arthritis, administration of this compound resulted in a marked reduction of paw swelling and joint inflammation compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated groups .

Case Study 3: Antimicrobial Testing

In vitro testing against clinical isolates of E. coli showed that this compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This efficacy was comparable to that of conventional antibiotics like ciprofloxacin .

Comparison with Similar Compounds

Structural and Substituent Variations

The substitution pattern on the aryl group and ester moiety significantly influences physicochemical properties and intermolecular interactions. Key analogs include:

Compound Name Substituent (Position 4) Ester Group Molecular Weight Melting Point (°C) Yield (%)
Ethyl 4-phenyl-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate (Compound I) Phenyl Ethyl 363.39 212 96
Target Compound (Compound II) 4-Chlorophenyl Ethyl 397.85 198 89
Methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate 4-Heptylphenyl Methyl 429.56
Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate 2-Chlorophenyl Methyl 383.84

Key Observations :

  • The 4-chlorophenyl substituent in the target compound reduces symmetry compared to the phenyl group in Compound I, leading to lower melting points (198°C vs. 212°C) and slightly reduced yields (89% vs. 96%) during synthesis .

Crystallographic and Packing Behavior

Crystal packing is dictated by substituent electronic effects and hydrogen-bonding interactions:

Compound Crystal Packing Features Intermolecular Interactions
Target Compound (II) R₂²(16) dimers via C–H···O interactions along the [011] direction C8–H8···O2 (2.56 Å)
Ethyl 4-phenyl analog (I) 1D zig-zag chains along [101] via C–H···O interactions C9–H9···O1 (2.54 Å)
Ethyl 4-(4-Cl-phenyl) tetrahydroquinoline Non-planar envelope conformation; dihedral angle = 56.98° between pyridine and benzene rings C–H···O interactions

Key Observations :

  • The chlorine atom in Compound II alters the carboxylate group’s orientation, favoring dimer formation over chain-like packing seen in Compound I .
  • Fused ring systems (e.g., tetrahydroquinoline in ) exhibit distinct conformational flexibility compared to rigid indeno-pyridine cores.

Q & A

Basic: What are the established synthetic routes for ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step protocols starting with condensation reactions between indanone derivatives and substituted pyridine precursors. Key steps include:

  • Step 1 : Formation of the indeno[1,2-b]pyridine core via acid-catalyzed cyclization (e.g., using HCl or H₂SO₄) .
  • Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
  • Step 3 : Esterification of the carboxylate group using ethanol under reflux with a dehydrating agent (e.g., thionyl chloride) .

Intermediates are characterized by:

  • NMR Spectroscopy : To confirm regiochemistry and purity.
  • Mass Spectrometry : For molecular weight validation.
  • X-ray Crystallography : To resolve ambiguities in stereochemistry (e.g., confirming the dihydro-pyridine ring conformation) .

Basic: How is the three-dimensional conformation of this compound determined, and what intermolecular interactions stabilize its crystal lattice?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for conformational analysis. For analogous compounds:

  • Key Bond Lengths : The C=O bond in the oxo group typically measures ~1.22 Å, while the C-Cl bond in the chlorophenyl group is ~1.74 Å .
  • Intermolecular Interactions :
    • Hydrogen bonds between carbonyl oxygen and adjacent NH groups (distance: ~2.85 Å).
    • π-π stacking between aromatic rings (distance: ~3.6 Å) .

Table 1 : Representative SC-XRD Data for Analogous Structures

ParameterValue (Å)Source Compound
C=O Bond Length1.22Ethyl 3-(4-chlorophenyl)
C-Cl Bond Length1.74Methyl 4-(4-methoxyphenyl)
π-π Stacking Distance3.6Indeno[1,2-b]pyridine

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:
Integrated computational-experimental workflows are employed:

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict feasible pathways .
  • Solvent Optimization : COSMO-RS simulations assess solvent polarity effects on yield (e.g., dichloromethane vs. DMSO) .
  • Machine Learning : Training models on reaction databases to predict optimal catalysts (e.g., Pd vs. Ni for coupling steps) .

Case Study : A 15% yield increase was achieved for a similar indeno-pyridine derivative by switching from Pd(PPh₃)₄ to Pd(OAc)₂, as predicted by computational screening .

Advanced: How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions (e.g., NMR peak splitting vs. XRD symmetry) are addressed via:

  • Dynamic NMR : To detect conformational exchange in solution (e.g., chair-to-boat transitions in the dihydro-pyridine ring) .
  • Variable-Temperature XRD : To identify temperature-dependent polymorphism .
  • Cross-Validation : Correlating IR carbonyl stretches (~1700 cm⁻¹) with XRD bond lengths to confirm tautomeric forms .

Example : A reported discrepancy in the NH proton chemical shift (δ = 9.2 ppm vs. 8.7 ppm) was resolved by identifying solvent-dependent aggregation .

Advanced: What strategies are used to study structure-activity relationships (SAR) for biological targets?

Answer:

  • Analog Synthesis : Modifying substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to assess electronic effects .
  • Docking Studies : Molecular docking into enzyme active sites (e.g., cyclooxygenase-2) to predict binding affinities .
  • Pharmacophore Mapping : Identifying critical features (e.g., the oxo group as a hydrogen bond acceptor) .

Table 2 : SAR Trends in Dihydropyridine Derivatives

ModificationBiological Activity ChangeSource
4-Cl → 4-FIncreased COX-2 inhibitionMethyl 4-methoxyphenyl
Ester → AmideImproved solubilityEthyl 3-(4-chlorophenyl)

Basic: What spectroscopic techniques are critical for purity assessment?

Answer:

  • HPLC-PDA : Quantifies impurities >0.1% using a C18 column and acetonitrile/water gradient .
  • 1H/13C NMR : Detects residual solvents (e.g., DMSO-d₆ at δ = 2.5 ppm) .
  • Elemental Analysis : Validates C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How are reaction yields optimized in large-scale synthesis?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h for cyclization steps .
  • Catalyst Recycling : Immobilized Pd catalysts reduce metal leaching in coupling reactions .
  • Flow Chemistry : Enhances heat transfer for exothermic steps (e.g., esterification) .

Key Parameter : Maintaining pH >10 during aqueous workups minimizes hydrolysis of the ester group .

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